molecular formula C6H13O4P B8801781 Diethyl vinyl phosphate CAS No. 4851-64-3

Diethyl vinyl phosphate

Cat. No. B8801781
CAS RN: 4851-64-3
M. Wt: 180.14 g/mol
InChI Key: ULUJSLFWDQSXRS-UHFFFAOYSA-N
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Patent
US08999323B2

Procedure details

10 ml of N-butyllithium solution (2.1 M solution in hexane) were added dropwise to 50 ml of abs. THF under an argon atmosphere at 0° C. The solution was stirred for 30 minutes at 0° C. and for 15 hours at room temperature, then added to 3.01 ml diethyl chlorophosphonate (20 mmol) at −76° C. and stirred for 1 h at 0° C., then for 16 hours at room temperature. A white solid was filtered off, and the solvent was removed on a rotary evaporator. The slightly yellowish crude product was purified by column chromatography on silica gel (PE:EE=4:1). 2.2 g (60% of th.) of the title compound were obtained as a yellowish liquid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].Cl[P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].[CH2:15]1[CH2:19][O:18]CC1>>[P:7]([O:18][CH:19]=[CH2:15])([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Two
Name
Quantity
3.01 mL
Type
reactant
Smiles
ClP(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes at 0° C. and for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
stirred for 1 h at 0° C.
Duration
1 h
WAIT
Type
WAIT
Details
for 16 hours at room temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
A white solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The slightly yellowish crude product was purified by column chromatography on silica gel (PE:EE=4:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
P(=O)(OCC)(OCC)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.